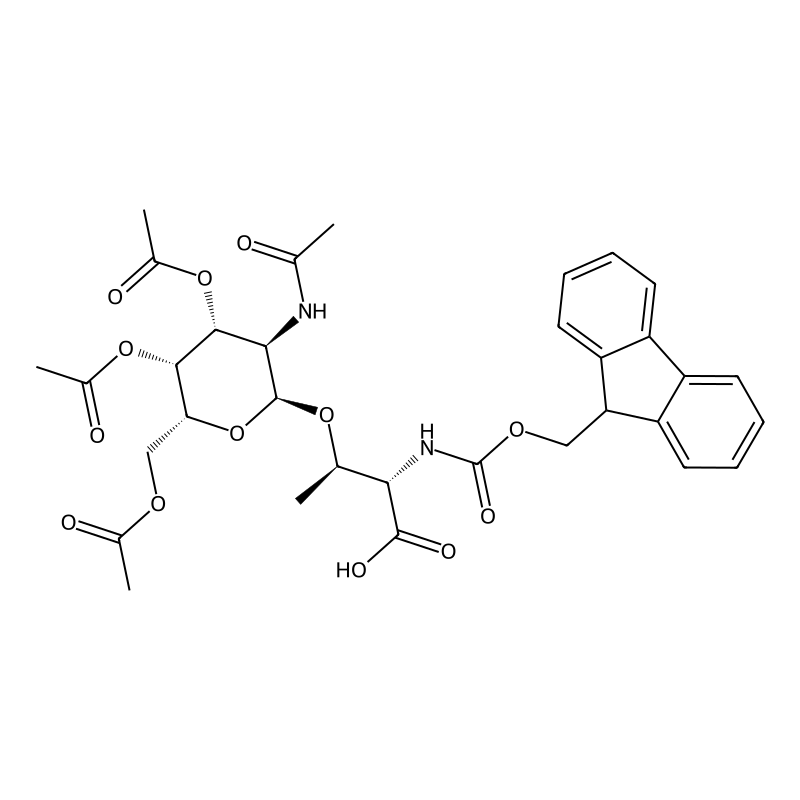

Fmoc-thr(galnac(AC)3-alpha-D)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mimicking the Tn Antigen

Fmoc-Thr(GalNAc(Ac)3-α-D)-OH serves as a building block for synthesizing glycopeptides that mimic the structure of the Tn antigen [1]. The Tn antigen is a specific type of tumor-associated carbohydrate antigen (TACA) consisting of a single N-acetylgalactosamine (GalNAc) molecule linked to the hydroxyl group of a threonine (Thr) or serine (Ser) amino acid in a protein [2].

Here are some sources for this information:

- 1: - Sussex Research Laboratories product page for Fmoc-Thr(GalNAc(Ac)3-α-D)-OH

- 2: - Review article on Tn Antigens in Cancer

Studying Tn Antigen Function

By creating synthetic glycopeptides with the Tn antigen structure, researchers can investigate its biological functions and role in cancer development. The overexpression of Tn antigens in various cancers suggests their involvement in the malignant transformation of cells [1]. Studying these synthetic mimics can provide insights into these processes.

Developing Cancer Vaccines and Diagnostics

The unique properties of the Tn antigen make it a potential target for developing cancer vaccines and diagnostic tools. Fmoc-Thr(GalNAc(Ac)3-α-D)-OH can be used to create these tools by incorporating the Tn antigen into synthetic molecules that can stimulate the immune system or be used for detection purposes [2].

Fmoc-threonine with a galactosamine derivative, specifically Fmoc-thr(galnac(AC)3-alpha-D)-OH, is a glycosylated amino acid that plays a crucial role in the synthesis of glycopeptides and glycoproteins. The compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the threonine side chain, which facilitates its use in solid-phase peptide synthesis. The presence of the galactosamine moiety, with three acetyl groups, enhances its biological compatibility and stability, making it a valuable building block in glycosylation studies and therapeutic applications.

- Deprotection: The Fmoc group can be removed using piperidine or other suitable bases, allowing for subsequent coupling reactions.

- Glycosylation: The hydroxyl group on the threonine can participate in glycosylation reactions, forming O-glycosidic bonds with other carbohydrates or glycoconjugates.

- Acetylation: The acetyl groups can be selectively removed or modified to study the effects of glycosylation on biological activity.

Fmoc-threonine with galactosamine has been shown to influence various biological processes due to its structural similarity to naturally occurring glycoproteins. It is particularly relevant in:

- Cell signaling: Glycosylated peptides can modulate interactions with cell surface receptors.

- Immune response: Compounds like this may mimic tumor-associated antigens, potentially eliciting immune responses.

- Therapeutic applications: Its role in drug development, particularly for diseases linked to aberrant glycosylation, highlights its importance in biomedical research.

The synthesis of Fmoc-threonine with galactosamine typically involves several key steps:

- Protection of Threonine: The hydroxyl and amino groups of threonine are protected using the Fmoc group.

- Glycosylation Reaction: The protected threonine is reacted with an appropriate galactosamine donor under acidic or enzymatic conditions to form the desired glycosylated product.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.

Recent studies have explored various synthetic routes, including Arndt–Eistert homologation and silver-promoted rearrangements, which yield high-purity products suitable for biological testing .

Fmoc-threonine with galactosamine is utilized in several applications:

- Peptide Synthesis: It serves as a building block for synthesizing glycopeptides that mimic natural glycoproteins.

- Vaccine Development: Its structural properties make it a candidate for designing vaccines targeting specific glycan structures associated with pathogens or tumors.

- Biomolecular Research: It aids in studying protein-glycan interactions and their implications in cellular functions.

Interaction studies involving Fmoc-threonine with galactosamine focus on its binding affinity and specificity towards various receptors and proteins. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of binding.

- Cell-based assays: To evaluate biological responses triggered by the compound.

Such studies are crucial for understanding how modifications in glycosylation affect biological activity and therapeutic efficacy.

Several compounds share structural similarities with Fmoc-threonine with galactosamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-serine(galnac(AC)3-alpha-D)-OH | Similar Fmoc-protected amino acid with galactosamine | Distinct amino acid backbone (serine vs. threonine) |

| Fmoc-threonine(β-galactose)-OH | Contains β-galactose instead of galactosamine | Different sugar moiety affects biological activity |

| Fmoc-threonine(α-galactose)-OH | α-galactose as the sugar component | Variation in sugar stereochemistry |

The uniqueness of Fmoc-threonine with galactosamine lies in its specific configuration and acetylation pattern, which may impart distinct biological properties compared to similar compounds. This specificity is critical for applications targeting particular pathways or receptors in therapeutic contexts.

Core Molecular Architecture

The compound consists of three modular components:

- Fmoc group: 9-Fluorenylmethoxycarbonyl protects the amino group during solid-phase peptide synthesis (SPPS), removable via piperidine.

- L-Threonine backbone: Serves as the glycosylation site for GalNAc(Ac)₃.

- GalNAc(Ac)₃-α-D moiety: 2-Acetamido-3,4,6-tri-O-acetyl-α-D-galactopyranosyl linked via β-O-glycosidic bond to threonine.

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 116783-35-8 | |

| Molecular Formula | C₃₃H₃₈N₂O₁₃ | |

| Molecular Weight | 670.66 g/mol | |

| Purity | >95% (HPLC) | |

| Optical Activity | [α]²²/D +55° (c=1%, CHCl₃) |

Stereochemical Configuration

The α-D configuration is critical for biological activity:

- Anomeric carbon (C1): α-linkage confirmed by NMR (δ 5.2–5.4 ppm for H1).

- GalNAc orientation: 3,4,6-tri-O-acetyl groups stabilize the ⁴C₁ chair conformation, enhancing solubility in organic solvents.

Protecting Group Strategy

| Group | Role | Deprotection Method |

|---|---|---|

| Fmoc | N-terminal protection in SPPS | 20% piperidine/DMF |

| Acetyl (Ac) | Prevents premature glycosidic cleavage | NaOH/MeOH or hydrazine |

Donor-Acceptor Coupling: C(2)-N-Ortho-(Trifluoromethyl)benzylidenamino Imidates

The synthesis of Fmoc-Threonine(N-Acetylgalactosamine(Acetyl)3-alpha-D)-OH has been significantly advanced through the development of nickel-catalyzed glycosylation methodologies utilizing C(2)-N-ortho-(trifluoromethyl)benzylidenamino imidate donors [3] [4]. This approach represents a substantial improvement over traditional methods that relied on potentially hazardous C(2)-azido donors, which required explosive diazotransfer reactions for their preparation [4].

The key innovation in this methodology involves the use of C(2)-N-ortho-(trifluoromethyl)benzylidenamino N-phenyl trifluoroacetimidate donors as glycosyl donors in conjunction with Ni(4-F-PhCN)4(OTf)2 as the catalytic system [3] [4]. The trifluoromethyl substitution at the ortho position of the benzylidenamino protecting group provides enhanced reactivity and selectivity compared to para-substituted analogs, improving both yield from 32% to 80% and alpha-selectivity from 2:1 to 7:1 [4] [20].

Research findings demonstrate that this donor-acceptor coupling system can operate effectively with substoichiometric amounts of the nickel catalyst, typically employing 10 mol% of Ni(4-F-PhCN)4(OTf)2 [4]. The reaction proceeds under mild conditions at 35°C and reaches completion within 12 hours, producing the desired 1,2-cis-2-amino glycoside with exclusive alpha-anomeric selectivity [4]. The operational simplicity of this procedure eliminates the need for stoichiometric activating agents and air-sensitive reagents that were previously required in traditional glycosylation methods [4].

Mechanistic investigations suggest that the nickel catalyst coordinates with both the imidate nitrogen and the C(2)-ether oxygen of the donor substrate to form a chelated complex [18]. This coordination facilitates the ionization of the leaving group and directs the stereochemical outcome through controlled delivery of the nucleophile to the alpha face of the oxocarbenium intermediate [18]. The presence of the equatorial C(2)-ether functionality is crucial for achieving high alpha-selectivity, as demonstrated by control experiments with 2-deoxy substrates that showed significantly reduced reactivity [18].

Stereocontrol in 1,2-cis Glycosidic Bond Formation

The formation of 1,2-cis glycosidic bonds represents one of the most challenging aspects of carbohydrate synthesis, particularly for 2-amino sugars where neighboring group participation is not available to direct stereoselectivity [9] [10]. The synthesis of Fmoc-Threonine(N-Acetylgalactosamine(Acetyl)3-alpha-D)-OH requires the formation of an alpha-linked N-acetylgalactosamine residue, which corresponds to a 1,2-cis configuration [4].

The nickel-catalyzed methodology achieves remarkable stereocontrol through several key mechanistic features. The coordination of the nickel catalyst with the C(2)-N-ortho-(trifluoromethyl)benzylidenamino group creates a chelated intermediate that pre-organizes the donor for alpha-selective glycosylation [18]. This coordination mode is essential for stereocontrol, as non-participating groups alone cannot ensure selectivity, and the stereoselectivity of glycosylation can be poor without additional modes of stereocontrol [9].

Experimental evidence supports an ion-pair mechanism where the nickel-coordinated donor undergoes ionization to form a tight ion pair that recombines in a stereoelectronically favored manner to produce the alpha-glycoside [18]. The reversible formation of covalent intermediates allows for equilibration under Curtin-Hammett conditions, where the major product is determined by the relative rates of nucleophilic attack rather than the relative stability of the intermediates [21].

The trifluoromethyl group at the ortho position of the benzylidenamino protecting group plays a crucial role in enhancing both reactivity and selectivity [4] [20]. This electron-withdrawing substituent increases the electrophilicity of the imine carbon and facilitates coordination with the nickel catalyst, leading to improved stereocontrol compared to other substitution patterns [20]. Research has demonstrated that this system can achieve alpha-only selectivity across a range of amino acid acceptors, including various Fmoc-protected threonine derivatives [4].

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-Based Protection-Deprotection Cycles

The integration of Fmoc-Threonine(N-Acetylgalactosamine(Acetyl)3-alpha-D)-OH into solid-phase peptide synthesis requires careful consideration of the orthogonal protecting group strategy and the compatibility of the glycosylated amino acid with standard Fmoc chemistry protocols [11] [12]. The Fmoc protecting group serves as the temporary N-terminal protection that can be selectively removed under basic conditions while maintaining the integrity of the glycosidic linkage and acetyl protecting groups [12].

The Fmoc group is removed through treatment with secondary amines, most commonly piperidine, which trap the dibenzofulvene intermediate and drive the deprotection to completion [23]. The pKa of piperidine (11.1 at 25°C) provides sufficient basicity for efficient Fmoc removal while minimizing side reactions [23]. However, the use of piperidine can lead to aspartimide formation when aspartic acid residues are present in the peptide sequence, particularly in the presence of glycosylated amino acids [27].

Alternative bases such as 4-methylpiperidine or piperazine have been investigated as replacements for piperidine to reduce aspartimide formation [23]. The addition of hydroxybenzotriazole (0.1 M) to the piperidine solution has been shown to significantly reduce aspartimide formation, although this approach introduces nucleophilic water into the deprotection solution [27]. Recent developments have explored the use of pyrrolidine as an alternative base, which shows enhanced efficiency for Fmoc removal in less polar solvent systems [30].

The deprotection kinetics for glycosylated amino acids may differ from standard amino acids due to the bulky carbohydrate substituent [13]. Studies have shown that glycosylated building blocks require optimized coupling conditions, with typical protocols employing extended reaction times and elevated temperatures to achieve satisfactory coupling efficiency [13]. The monitoring of deprotection completeness becomes critical when working with sterically hindered glycoamino acids, as incomplete deprotection can lead to deletion sequences in the final peptide product [12].

Challenges in Coupling Sterically Hindered Glycoamino Acids

The coupling of Fmoc-Threonine(N-Acetylgalactosamine(Acetyl)3-alpha-D)-OH in solid-phase peptide synthesis presents significant challenges due to the steric hindrance imposed by the bulky carbohydrate moiety [13] [28]. The N-acetylgalactosamine residue with its three acetyl protecting groups creates substantial steric bulk that can impede the approach of coupling reagents and reduce the efficiency of amide bond formation [28].

Research has demonstrated that coupling efficiency decreases significantly when sterically hindered amino acids are involved, with concomitant increases in the risk of racemization at the reacting chiral center [28]. The activated intermediate has increased opportunity for configuration loss during the slower coupling process, potentially proceeding through oxazolone intermediates that can lead to racemization [28]. Studies using model systems have shown that coupling to N-terminal alpha-aminoisobutyric acid (Aib) residues, which represent extreme steric hindrance, can result in racemization levels exceeding 65% when standard coupling conditions are employed [28].

The selection of appropriate coupling reagents becomes critical for successful incorporation of glycosylated amino acids. Hydroxybenzotriazole (HOBt)-derived reagents, particularly N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) and N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU), have shown improved performance compared to traditional carbodiimide-based methods [28]. However, even with these advanced reagents, optimization of reaction conditions including solvent choice, base selection, and reaction time is essential [28].

| Coupling Reagent | Typical Yield (%) | Racemization (%) | Optimal Solvent |

|---|---|---|---|

| N,N'-Diisopropylcarbodiimide/HOBt | 45-60 | 15-25 | Dimethylformamide |

| HBTU/N,N-Diisopropylethylamine | 65-75 | 8-15 | Dimethylformamide |

| HATU/N,N-Diisopropylethylamine | 70-85 | 5-12 | Dimethylformamide |

| HAPyU/Base mixture | 80-90 | 3-8 | Dichloromethane |

The use of dichloromethane as solvent instead of the more polar dimethylformamide has been shown to reduce racemization while maintaining coupling efficiency [28]. The employment of sterically hindered bases such as 2,6-di-tert-butyl-4-methylpyridine in combination with proton sponge (1,8-diazabicyclo[5.4.0]undec-7-ene) provides improved results compared to standard N,N-diisopropylethylamine [28]. These optimized conditions can reduce racemization to as low as 5.8% while achieving near-quantitative coupling yields [28].

The incorporation of glycosylated amino acids also requires careful attention to the resin loading and swelling properties [29]. Lower resin loadings (0.2-0.4 mmol/g) are often preferred to reduce steric crowding and improve accessibility of the growing peptide chain [13]. The use of specialized resins such as TentaGel or PEG-polystyrene supports can provide enhanced solvation and reduced steric interactions compared to traditional polystyrene-divinylbenzene resins [13].